furan-2-carboximidothioic acid

Description

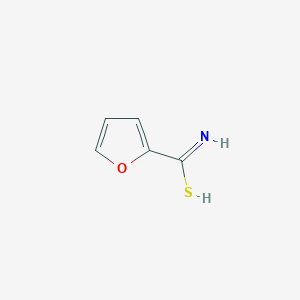

Furan-2-carboximidothioic acid is a heterocyclic compound featuring a furan ring substituted at the 2-position with a carboximidothioic acid group (–C(=S)NHOH). This structure distinguishes it from simpler furan derivatives like furan-2-carboxylic acid (a carboxylic acid derivative) .

Properties

IUPAC Name |

furan-2-carboximidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c6-5(8)4-2-1-3-7-4/h1-3H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZNHXMJEBIDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-carboximidothioic acid involves specific reaction conditions and reagents. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound with a high yield of approximately 90% . The reaction can be represented as follows:

4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The removal of side products, such as imidazolium chloride, and solvents is crucial to obtain the crystalline product.

Chemical Reactions Analysis

Reactivity of Furan-2-Carboxaldehyde Derivatives

Furan-2-carboxaldehydes (e.g., 1a–e in ) exhibit reactivity in condensation reactions with nucleophiles like hippuric acid, forming oxazol-5(4H)-ones. Electron-withdrawing substituents on the aryl ring enhance the electrophilicity of the aldehyde group, accelerating reaction rates (e.g., 1a–c achieved 70–83% yields in 15–30 minutes under classical conditions) .

| Compound | Reaction Time (min.) | Yield (%) |

|---|---|---|

| 4a | 15 | 83 |

| 4b | 30 | 70 |

| 4c | 15 | 80 |

This suggests that furan-2-carboximidothioic acid , if synthesized, might participate in analogous condensations, particularly at the C2 position, due to its electron-deficient carbonyl group.

Thioamide and Thiourea Derivatives in Drug Discovery

Source highlights 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as inhibitors of SARS-CoV-2 Mpro. Compound F8–B22 demonstrated potent activity (IC50 = 1.55 μM) through reversible covalent binding to the protease’s catalytic site . Key interactions include:

-

Thiourea linker : Hydrogen bonds with Cys44.

-

Furan ring : π-π stacking with His41.

While distinct from carboximidothioic acid, this underscores the pharmacological potential of furan-thioamide hybrids.

Carboxylation and Disproportionation Reactions

Furan-2-carboxylate undergoes CO3²⁻-promoted carboxylation to form 2,5-furandicarboxylate (FDCA) under molten salt conditions (e.g., 89% yield at 200°C with Cs salts) . Similarly, the Henkel reaction converts potassium 2-furoate into 2,5- and 2,4-FDCA isomers via disproportionation .

| Catalyst | Temperature (°C) | FDCA Yield (%) |

|---|---|---|

| CdI₂ | 260 | 92 |

| None | 260 | 0 |

These pathways suggest that This compound could undergo similar C–H activation or nucleophilic substitutions, depending on reaction conditions.

Synthetic Methodologies

The Vilsmeier–Haack reaction in provides a protocol for synthesizing furan-2-carbaldehyde oxime in quantitative yield. Adapting such methods with thiourea or thioamide precursors could theoretically yield this compound.

Antimicrobial Activity of Furan Carboxylic Acids

Furan-2-carboxylic acid (FA) and 5-hydroxymethylfuran-2-carboxylic acid (5-HMFA) inhibit bacterial motility at µg/mL concentrations . This bioactivity hints that This compound might also serve as a bioactive scaffold, warranting further exploration.

Scientific Research Applications

furan-2-carboximidothioic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.

Biology: The compound is employed in biochemical assays and as a coupling agent in peptide synthesis.

Medicine: this compound is utilized in the development of pharmaceuticals, especially in the synthesis of active pharmaceutical ingredients.

Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of furan-2-carboximidothioic acid involves its interaction with specific molecular targets. In peptide synthesis, for example, it acts as a coupling agent, facilitating the formation of peptide bonds by reacting with carboxylic acids and amines . The compound’s ability to form stable intermediates is crucial in these reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogues include furan-2-carboxylic acid, nitro- or formyl-substituted furans, and aldehyde derivatives. Substituent type and position critically influence molecular weight, polarity, and solubility.

Table 1: Structural Comparison of Furan-2-Carboximidothioic Acid and Analogues

*Hypothetical data due to lack of direct evidence.

Table 3: Toxicity Data Availability

- Formyl and aldehyde derivatives may pose handling risks (e.g., skin/eye irritation), but chronic effects remain unstudied .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for furan-2-carboximidothioic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting furan-2-carboxylic acid derivatives with thioamide precursors under reflux in anhydrous solvents (e.g., DMF or THF) using catalysts like pyridine. Optimization requires monitoring reaction kinetics via TLC or HPLC and adjusting temperature (80–120°C) and stoichiometric ratios (1:1.2 molar ratio of acid to thioamide). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. How should researchers characterize the structural identity and purity of this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm functional groups (e.g., thioamide C=S at ~200 ppm in -NMR). IR spectroscopy identifies S-H stretches (~2550 cm) and C=O/C=N bonds.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture.

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if respiratory distress occurs .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution.

- Molecular Dynamics : Simulate solvent interactions (e.g., polar aprotic vs. protic solvents) to assess stability and reaction pathways.

- References : Cross-validate computational results with experimental spectroscopic data (e.g., NMR chemical shifts) .

Q. What strategies resolve contradictions in reported reactivity data across different solvent systems?

- Methodological Answer :

- Controlled Solvent Screening : Test reactivity in solvents with varying polarity (e.g., DMSO, acetone, water) under identical conditions.

- Kinetic Profiling : Use UV-Vis spectroscopy to monitor reaction rates and intermediate formation.

- Statistical Analysis : Apply multivariate regression to identify solvent parameters (e.g., dielectric constant) influencing reactivity .

Q. How can researchers determine the mechanism of nucleophilic substitution reactions involving this compound?

- Methodological Answer :

- Isotopic Labeling : Use - or -labeled reagents to track bond cleavage/formation via MS or NMR.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of vs. isotopes to distinguish between SN1/SN2 pathways.

- Transition State Modeling : Apply computational tools (e.g., Gaussian) to identify intermediates and activation energies .

Q. What approaches reconcile conflicting crystallographic data in polymorphic forms of this compound salts?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., methanol/chloroform) and refine data using SHELX.

- CSD Survey : Compare with existing structures (e.g., Cambridge Structural Database) to identify common packing motifs or hydrogen-bonding networks.

- Thermal Analysis : Use DSC/TGA to assess polymorph stability and phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.